Malonyl CoA

Descripción

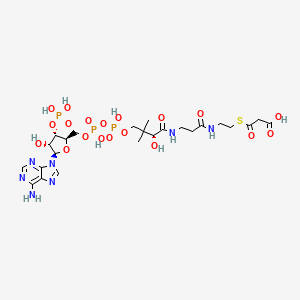

Structure

2D Structure

Propiedades

IUPAC Name |

3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N7O19P3S/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41)/t12-,17-,18-,19+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYOQGRJFJAKNA-DVVLENMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N7O19P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904351 | |

| Record name | Malonyl coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

853.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Malonyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

524-14-1 | |

| Record name | Malonyl CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonyl-CoA | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04524 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Malonyl coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(hydrogen malonyl)coenzyme A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Malonyl coenzyme A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNB9YCJ9F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Malonyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Malonyl-CoA in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malonyl-Coenzyme A (Malonyl-CoA) stands as a central figure in the intricate landscape of cellular metabolism. Far more than a simple intermediate, it functions as a critical metabolic sensor and regulator, orchestrating the delicate balance between energy storage and expenditure. This technical guide provides an in-depth exploration of the primary functions of Malonyl-CoA, delving into its core roles in fatty acid biosynthesis and the regulation of fatty acid oxidation. We will examine the key enzymatic players that govern its cellular concentration and explore its involvement in crucial signaling pathways that impact cellular growth, appetite, and insulin secretion. This document aims to provide a comprehensive resource for researchers and professionals in drug development, complete with quantitative data, detailed experimental protocols, and visual representations of the key pathways involving this multifaceted molecule.

Core Functions of Malonyl-CoA: A Dichotomy of Synthesis and Regulation

Malonyl-CoA's primary functions within the cell are twofold and seemingly paradoxical: it is the fundamental building block for the synthesis of fatty acids, and simultaneously, a potent inhibitor of their breakdown. This dual role positions Malonyl-CoA as a master switch that dictates the flow of carbon between anabolic and catabolic pathways, ensuring that the cell efficiently manages its energy resources.[1]

The Building Block of Lipogenesis: Fueling Fatty Acid Synthesis

In the cytosol, Malonyl-CoA serves as the direct precursor for the de novo synthesis of fatty acids.[2] The enzyme acetyl-CoA carboxylase (ACC) catalyzes the carboxylation of acetyl-CoA to form Malonyl-CoA, a committed step in this pathway.[3] The two-carbon units from Malonyl-CoA are then sequentially added to a growing acyl chain by the multi-enzyme complex fatty acid synthase (FAS) , ultimately leading to the formation of palmitate, a 16-carbon saturated fatty acid.[2][4] This process is fundamental for the storage of excess energy in the form of triglycerides and for the production of essential lipids for membrane structure and signaling.

The Gatekeeper of Fatty Acid Oxidation: Allosteric Inhibition of CPT1

Beyond its role in synthesis, cytosolic Malonyl-CoA acts as a powerful allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1) .[5][6] CPT1 is the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[6][7] By binding to CPT1, Malonyl-CoA prevents the entry of fatty acids into the mitochondrial matrix, effectively halting their breakdown for energy production.[5] This inhibitory action is crucial for preventing a futile cycle where newly synthesized fatty acids are immediately oxidized.[8]

Quantitative Insights into Malonyl-CoA Dynamics

The cellular concentration of Malonyl-CoA and the kinetic properties of the enzymes that regulate it are critical determinants of its function. The following tables summarize key quantitative data from various studies.

| Tissue/Cell Type | Condition | Malonyl-CoA Concentration (nmol/g wet weight) | Reference |

| Rat Liver | Fed | 1.9 ± 0.6 | [9] |

| Rat Heart | Fed | 1.3 ± 0.4 | [9] |

| Rat Skeletal Muscle | Fed | 0.7 ± 0.2 | [9] |

| Human Skeletal Muscle | Fasting | ~1.5 | [10] |

| Human Skeletal Muscle | Hyperglycemia/Hyperinsulinemia | ~2.5 | [10] |

| Mouse Hypothalamus | Ad libitum fed | ~0.4 | [11] |

| Mouse Hypothalamus | C75 (FAS inhibitor) treated | ~0.4 (restored to fed levels) | [11] |

| Enzyme | Substrate/Inhibitor | Kinetic Parameter | Value | Tissue/Organism | Reference |

| Acetyl-CoA Carboxylase (ACC) | Acetyl-CoA | Km | 4 µM (CoA-activated) | Rat Liver | [12] |

| Acetyl-CoA Carboxylase (ACC) | Acetyl-CoA | Km | 0.4 mM (control) | Rat Liver | [12] |

| Carnitine Palmitoyltransferase 1 (CPT1) | Malonyl-CoA | IC50 | 0.8 µM | Rat Heart Mitochondria | [13] |

| Carnitine Palmitoyltransferase 1 (CPT1) | Malonyl-CoA | IC50 | ~1-2 µM | Neonatal Cardiac Myocytes | [14] |

| Carnitine Palmitoyltransferase 1 (CPT1) | Malonyl-CoA | IC50 | ~13-18 fold higher in permeabilized muscle fibers vs. isolated mitochondria | Human Skeletal Muscle | [15] |

| Carnitine Palmitoyltransferase 1 (CPT1) - Liver Isoform | Malonyl-CoA | Inhibition | Requires ~10x higher concentration than muscle isoform | Rat | [16] |

Key Signaling Pathways Involving Malonyl-CoA

Malonyl-CoA is not just a metabolite but also a key signaling molecule that integrates nutritional status with cellular growth and function.

Regulation of Fatty Acid Metabolism

The central role of Malonyl-CoA in regulating fatty acid synthesis and oxidation is depicted in the following pathway.

AMPK Signaling: The Energy Sensor

AMP-activated protein kinase (AMPK) is a crucial energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio). Activated AMPK phosphorylates and inactivates ACC, leading to a decrease in Malonyl-CoA levels. This relieves the inhibition on CPT1, allowing for fatty acid oxidation to generate ATP.[1][3]

mTORC1 Signaling: A Link to Cell Growth

Recent evidence has shown that Malonyl-CoA can directly inhibit the mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and proliferation.[4][17] When fatty acid synthesis is impaired, the resulting accumulation of Malonyl-CoA acts as an ATP-competitive inhibitor of mTORC1, thus linking lipid metabolism to the overall control of cell growth.[4][17]

Hypothalamic Regulation of Appetite

In the hypothalamus, Malonyl-CoA acts as an anorexigenic signal, indicating a state of energy surplus and thereby suppressing food intake.[6][18] Hormones like leptin can increase hypothalamic Malonyl-CoA levels, contributing to their appetite-suppressing effects.[18] Conversely, orexigenic signals like ghrelin can decrease hypothalamic Malonyl-CoA.[18]

Regulation of Insulin Secretion

In pancreatic β-cells, glucose metabolism leads to an increase in Malonyl-CoA levels. This inhibits fatty acid oxidation and promotes the formation of lipid signaling molecules that enhance glucose-stimulated insulin secretion.[19][20]

Experimental Protocols: A Methodological Overview

Accurate measurement of Malonyl-CoA and the activity of its related enzymes is crucial for research in this field. Below are summaries of key experimental methodologies.

Quantification of Malonyl-CoA in Tissues

Principle: This method involves the extraction of Malonyl-CoA from tissue samples, followed by separation and quantification using high-performance liquid chromatography coupled with mass spectrometry (HPLC/MS).[9] An isotopically labeled internal standard is used for accurate quantification.[9]

Methodology:

-

Tissue Homogenization: Snap-freeze tissue samples in liquid nitrogen and homogenize in a cold solution of 10% trichloroacetic acid.[9]

-

Extraction: Centrifuge the homogenate to pellet proteins. The supernatant containing Malonyl-CoA is collected.

-

Solid-Phase Extraction: The supernatant is passed through a reversed-phase solid-phase extraction column to isolate and concentrate the acyl-CoAs.[9]

-

HPLC/MS Analysis: The extracted sample is injected into an HPLC system for separation, followed by detection and quantification using an electrospray mass spectrometer.[9] Quantification is achieved by comparing the peak area of the analyte to that of the known concentration of the internal standard.[9]

Acetyl-CoA Carboxylase (ACC) Activity Assay

Principle: ACC activity is determined by measuring the rate of Malonyl-CoA production. A coupled-enzyme spectrophotometric assay is commonly used, where the Malonyl-CoA produced is immediately consumed in a subsequent reaction that can be monitored.[21][22]

Methodology:

-

Cell Permeabilization: For measurements in intact cells, the plasma membrane is permeabilized using digitonin to allow substrates to enter.[21]

-

Reaction Mixture: The permeabilized cells or cell lysate is incubated in a reaction buffer containing acetyl-CoA, ATP, bicarbonate, and a coupling enzyme system.[21]

-

Coupled Reaction: The assay often includes fatty acid synthase (FAS) and NADPH. The consumption of NADPH, which is proportional to the amount of Malonyl-CoA produced and then used by FAS, is monitored by the decrease in absorbance at 340 nm.[21] Alternatively, a malonyl-CoA reductase can be used to couple the reaction to NADPH oxidation.[22]

-

Calculation: The rate of NADPH consumption is used to calculate the ACC activity.

Carnitine Palmitoyltransferase 1 (CPT1) Inhibition Assay

Principle: The inhibitory effect of Malonyl-CoA on CPT1 activity is assessed by measuring the rate of acylcarnitine formation from radiolabeled carnitine and a long-chain fatty acyl-CoA in the presence of varying concentrations of Malonyl-CoA.

Methodology:

-

Mitochondrial Isolation: Mitochondria are isolated from the tissue of interest by differential centrifugation.

-

Reaction Incubation: Isolated mitochondria are incubated in a reaction buffer containing a fatty acyl-CoA substrate (e.g., palmitoyl-CoA), radiolabeled L-[³H]carnitine, and varying concentrations of Malonyl-CoA.

-

Separation of Substrate and Product: The reaction is stopped, and the radiolabeled acylcarnitine product is separated from the unreacted radiolabeled carnitine, often using an ion-exchange resin.

-

Quantification: The radioactivity of the eluted acylcarnitine is measured by liquid scintillation counting.

-

Data Analysis: The rate of acylcarnitine formation is plotted against the concentration of Malonyl-CoA to determine the IC50 value (the concentration of Malonyl-CoA that causes 50% inhibition of CPT1 activity).[14]

Conclusion and Future Directions

Malonyl-CoA is a linchpin in cellular metabolism, elegantly balancing the synthesis and oxidation of fatty acids. Its role extends beyond that of a simple metabolite, acting as a crucial signaling molecule that integrates nutritional cues with fundamental cellular processes such as growth and appetite regulation. The dysregulation of Malonyl-CoA metabolism is implicated in a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, making the enzymes that control its levels attractive targets for therapeutic intervention.

Future research will likely focus on further elucidating the tissue-specific roles of Malonyl-CoA and the intricate regulatory networks that govern its function. The development of novel pharmacological agents that can selectively modulate the activity of ACC, MCD, and CPT1 holds great promise for the treatment of metabolic diseases. A deeper understanding of the interplay between Malonyl-CoA and major signaling hubs like AMPK and mTORC1 will undoubtedly open new avenues for therapeutic strategies targeting a wide array of human diseases.

References

- 1. Minireview: malonyl CoA, AMP-activated protein kinase, and adiposity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Malonyl-CoA links lipid metabolism to nutrient signalling by directly inhibiting mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Malonyl-CoA and AMP-activated protein kinase: an expanding partnership - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Hypothalamic malonyl-CoA and the control of food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Malonyl-CoA inhibition of carnitine palmitoyltransferase: interpretation of I50 and K1 values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound inhibition of carnitine palmityltransferase in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Malonyl-CoA: the regulator of fatty acid synthesis and oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Malonyl-CoA is a conserved endogenous ATP-competitive mTORC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hypothalamic malonyl-CoA and the control of food intake - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A role for the malonyl-CoA/long-chain acyl-CoA pathway of lipid signaling in the regulation of insulin secretion in response to both fuel and nonfuel stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. diabetesjournals.org [diabetesjournals.org]

- 21. dspace.library.uu.nl [dspace.library.uu.nl]

- 22. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Regulation of Malonyl-CoA Synthesis by Acetyl-CoA Carboxylase (ACC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the committed and rate-limiting step in the de novo synthesis of fatty acids. Malonyl-CoA serves as a critical building block for the elongation of fatty acid chains and also acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation. Given its central role in lipid metabolism, ACC has emerged as a key therapeutic target for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as in oncology.

In mammals, two major isoforms of ACC exist: ACC1 and ACC2. ACC1 is predominantly found in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where it primarily directs malonyl-CoA towards fatty acid synthesis.[1] ACC2 is associated with the outer mitochondrial membrane, particularly in oxidative tissues such as the heart and skeletal muscle.[1] The malonyl-CoA produced by ACC2 is strategically positioned to regulate CPT1, thereby controlling the entry of fatty acids into the mitochondria for β-oxidation.[1] The intricate regulation of ACC activity is crucial for maintaining cellular energy homeostasis and is achieved through a combination of allosteric modulation, covalent modification, and transcriptional control. This guide provides a detailed technical overview of these regulatory mechanisms.

Allosteric Regulation of ACC

The activity of ACC is exquisitely sensitive to the cellular metabolic state, primarily through the allosteric effects of citrate and long-chain fatty acyl-CoAs.

Activation by Citrate

Citrate, a key intermediate in the citric acid cycle, serves as a feed-forward activator of ACC. High cytosolic citrate concentrations signal an abundance of acetyl-CoA and ATP, indicating that the cell has sufficient energy and can store excess carbon in the form of fatty acids. Citrate activates ACC by promoting the polymerization of inactive dimeric or tetrameric enzyme protomers into large, active filaments.[2] This polymerization leads to a significant increase in the enzyme's Vmax. Studies have shown that citrate activates recombinant human ACC2 by over 1000-fold, whereas it activates ACC1 by approximately 4-fold, suggesting a more profound allosteric control over the isoform that regulates fatty acid oxidation.[3]

Inhibition by Palmitoyl-CoA

Long-chain fatty acyl-CoAs, such as palmitoyl-CoA, are the end-products of fatty acid synthesis and act as feedback inhibitors of ACC.[4] Elevated levels of these molecules signal that the supply of fatty acids is sufficient, thus shutting down their own synthesis. Palmitoyl-CoA is believed to inhibit ACC by causing the depolymerization of the active filamentous form of the enzyme back into inactive protomers.[4] This allosteric inhibition is a crucial mechanism for preventing the excessive accumulation of fatty acids.

Covalent Modification of ACC

The activity of ACC is also tightly controlled by reversible phosphorylation, which is mediated by several key protein kinases and phosphatases. This covalent modification allows for the rapid and dynamic regulation of ACC in response to hormonal and metabolic signals.

Regulation by AMP-activated Protein Kinase (AMPK)

AMP-activated protein kinase (AMPK) is a central energy sensor of the cell, activated under conditions of low energy charge (high AMP/ATP ratio). Once activated, AMPK phosphorylates and inactivates ACC, thereby shifting metabolism from energy-consuming anabolic pathways (like fatty acid synthesis) to energy-producing catabolic pathways (like fatty acid oxidation).[5] AMPK phosphorylates ACC1 at Ser79 and ACC2 at the equivalent Ser212 (in mice) or Ser221 (in humans).[6][7] This phosphorylation significantly reduces the Vmax of ACC and increases its Km for acetyl-CoA, making it less active.[8] This inhibition of ACC leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of CPT1 and promotes fatty acid oxidation.[9]

Regulation by Protein Kinase A (PKA)

Protein Kinase A (PKA) is activated in response to hormones like glucagon and epinephrine, which signal a low-energy state in the body. PKA can phosphorylate and inactivate ACC, particularly the ACC2 isoform.[10] While PKA can phosphorylate ACC1 at Ser77 and Ser1200, its functional effect on this isoform appears to be less significant than that of AMPK.[8][11] In contrast, ACC2 is a better substrate for PKA, and its phosphorylation contributes to the hormonal regulation of fatty acid oxidation in tissues like the heart.[2]

Hormonal and Transcriptional Regulation

The expression of ACC is also subject to long-term regulation by hormones and transcription factors, which modulate the amount of enzyme present in the cell.

Insulin

Insulin, the hormone of the "fed state," promotes fatty acid synthesis by increasing the expression and activity of ACC. Insulin activates protein phosphatases that dephosphorylate and activate ACC, counteracting the effects of AMPK and PKA. Furthermore, insulin promotes the transcription of the genes encoding ACC (ACACA for ACC1 and ACACB for ACC2) through the activation of the sterol regulatory element-binding protein 1c (SREBP-1c).[12]

Glucagon and Epinephrine

Glucagon and epinephrine, released during fasting and stress, respectively, inhibit fatty acid synthesis. They achieve this in the short term by activating PKA, which phosphorylates and inactivates ACC.[10] In the longer term, these hormones can also suppress the transcription of ACC genes.

Transcriptional Control by SREBP-1c

Sterol regulatory element-binding protein 1c (SREBP-1c) is a master transcriptional regulator of lipogenic genes, including ACC1 and ACC2.[1][12] Insulin signaling leads to the activation of SREBP-1c, which then binds to sterol regulatory elements (SREs) in the promoters of the ACACA and ACACB genes, thereby increasing their transcription.[1]

Quantitative Data on ACC Regulation

The following tables summarize key quantitative data related to the regulation of ACC1 and ACC2.

Table 1: Kinetic Parameters of ACC Isoforms

| Parameter | ACC1 | ACC2 | Species | Reference |

| Km (Acetyl-CoA) | ~2 µM - 0.4 mM | ~2 µM | Human, Rat | [13][14] |

| Km (ATP) | ~52 µM | ~52 µM | Human | [13] |

| Km (Bicarbonate) | - | - | - | - |

| Vmax | Varies with phosphorylation state | Varies with phosphorylation state | - | [8] |

Note: Km values can vary depending on the experimental conditions and the phosphorylation state of the enzyme.

Table 2: Allosteric Regulation of ACC Isoforms

| Effector | Parameter | ACC1 | ACC2 | Species | Reference |

| Citrate | Fold Activation | ~4-fold | >1000-fold | Human | [3] |

| Ka | - | - | - | - | |

| Palmitoyl-CoA | IC50 | - | - | - | - |

| Ki | - | - | - | - |

Note: Quantitative data for Ka of citrate and Ki/IC50 of palmitoyl-CoA are not consistently reported across the literature and can be highly dependent on assay conditions.

Table 3: Covalent Modification of ACC Isoforms

| Kinase | Phosphorylation Site (Human) | Effect on Activity | Key Observations | Reference |

| AMPK | ACC1: Ser79 | Inhibition | Decreases Vmax, Increases Km for Acetyl-CoA | [6][8] |

| ACC2: Ser221 | Inhibition | Relieves inhibition of CPT1, promoting fatty acid oxidation | [7] | |

| PKA | ACC1: Ser77, Ser1200 | Minor Inhibition | Less significant than AMPK-mediated phosphorylation | [8][11] |

| ACC2: (Sites not definitively characterized in all studies) | Inhibition | Contributes to hormonal regulation of fatty acid oxidation | [2] |

Experimental Protocols

Spectrophotometric Assay for ACC Activity

This continuous assay measures ACC activity by coupling the production of malonyl-CoA to the NADPH-dependent reduction of malonyl-CoA by malonyl-CoA reductase. The oxidation of NADPH is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Purified ACC enzyme or cell/tissue lysate

-

Assay Buffer: 100 mM MOPS-KOH (pH 7.8), 5 mM MgCl₂, 1 mM DTT

-

Substrates: Acetyl-CoA, ATP, Sodium Bicarbonate (NaHCO₃)

-

Coupling Enzyme: Recombinant Malonyl-CoA Reductase

-

NADPH

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare the reaction mixture in a cuvette containing Assay Buffer, ATP, NaHCO₃, NADPH, and malonyl-CoA reductase.

-

Add the ACC enzyme source (purified enzyme or lysate) to the reaction mixture and incubate for a few minutes to establish a baseline rate of NADPH oxidation.

-

Initiate the reaction by adding acetyl-CoA.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADPH oxidation is proportional to the ACC activity. Calculate the specific activity based on the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

In Vitro AMPK Phosphorylation Assay of ACC

This assay determines the ability of AMPK to phosphorylate ACC in vitro.

Materials:

-

Purified active AMPK

-

Purified ACC (as substrate)

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.2 mM AMP

-

[γ-³²P]ATP

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Set up the kinase reaction in a microcentrifuge tube containing Kinase Buffer, purified ACC, and active AMPK.

-

Initiate the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated ACC.

-

The intensity of the radiolabeled band corresponding to ACC is proportional to the extent of phosphorylation.

Western Blot Analysis of ACC Phosphorylation

This method is used to detect the phosphorylation status of ACC in cell or tissue samples.

Materials:

-

Cell or tissue lysates

-

Lysis Buffer containing phosphatase and protease inhibitors

-

Primary antibodies: anti-phospho-ACC (e.g., anti-pSer79 for ACC1) and anti-total ACC

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell or tissue lysates using a lysis buffer supplemented with phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phosphorylated ACC overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ACC.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Allosteric regulation of ACC by citrate and palmitoyl-CoA.

Caption: Covalent modification of ACC by AMPK and PKA.

Caption: Workflow for spectrophotometric ACC activity assay.

Conclusion

The regulation of malonyl-CoA synthesis by Acetyl-CoA Carboxylase is a highly complex and tightly controlled process that is fundamental to cellular energy metabolism. The interplay between allosteric regulation by key metabolites like citrate and palmitoyl-CoA, and covalent modification through phosphorylation by AMPK and PKA, allows for the rapid adaptation of fatty acid metabolism to the changing energy needs of the cell. Furthermore, long-term regulation at the transcriptional level ensures that the capacity for fatty acid synthesis is appropriately matched to the physiological state of the organism. A thorough understanding of these regulatory mechanisms is essential for the development of novel therapeutic strategies targeting ACC for the treatment of metabolic diseases and cancer. The experimental protocols and data presented in this guide provide a valuable resource for researchers in this field.

References

- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 2. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 4. blog.truegeometry.com [blog.truegeometry.com]

- 5. AMPK and the biochemistry of exercise: Implications for human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single phosphorylation sites in Acc1 and Acc2 regulate lipid homeostasis and the insulin–sensitizing effects of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]

- 8. Phosphorylation of rat muscle acetyl-CoA carboxylase by AMP-activated protein kinase and protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AMPK couples plasma renin to cellular metabolism by phosphorylation of ACC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucagon regulates ACC activity in adipocytes through the CAMKKβ/AMPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AMP-activated protein kinase — a journey from 1 to 100 downstream targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetics of citrate-induced activation and polymerization of chick liver acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nexus of Anabolism and Catabolism: A Technical History of Malonyl-CoA

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Enduring Significance of a Pivotal Metabolic Regulator.

Introduction

In the intricate symphony of cellular metabolism, few molecules conduct the orchestra with the finesse and authority of Malonyl-CoA. This seemingly simple three-carbon dicarboxylic acid thioester of coenzyme A stands at a critical crossroads, dictating the flow of carbon between the synthesis of fatty acids, a primary energy storage pathway, and their breakdown for immediate energy needs. Its discovery and the subsequent unraveling of its multifaceted roles have fundamentally shaped our understanding of metabolic regulation and opened new avenues for therapeutic intervention in a host of human diseases, including obesity, diabetes, and cancer. This technical guide provides a comprehensive historical account of the discovery of Malonyl-CoA, details the seminal experiments that elucidated its function, presents key quantitative data, and offers detailed protocols for its study, providing a vital resource for professionals in the life sciences.

A Historical Timeline: From a Curious Intermediate to a Master Regulator

The journey to understanding Malonyl-CoA's central role in metabolism was a gradual process, built upon the foundational work of numerous pioneering biochemists.

Early 1950s: The Dawn of Fatty Acid Synthesis Research

The initial focus of lipid biochemists was on understanding how acetyl-CoA, the central two-carbon unit of metabolism, was assembled into long-chain fatty acids. It was initially hypothesized that fatty acid synthesis was simply the reversal of β-oxidation. However, this theory could not account for several experimental observations, paving the way for the discovery of a novel pathway.

1958: The Pivotal Discovery of Acetyl-CoA Carboxylase

The landscape of fatty acid biosynthesis was irrevocably changed with the discovery of acetyl-CoA carboxylase (ACC) by Salih J. Wakil.[1] This biotin-dependent enzyme was found to catalyze the ATP-dependent carboxylation of acetyl-CoA to form a new, activated three-carbon compound.[2]

Late 1950s - Early 1960s: Identification of Malonyl-CoA

Subsequent work by Wakil and his colleagues, as well as by Feodor Lynen in Germany, identified this carboxylated product as Malonyl-CoA .[3][4] Lynen's work was particularly instrumental in demonstrating that Malonyl-CoA, not acetyl-CoA directly, served as the two-carbon donor for the growing fatty acid chain, with the release of the carboxyl group as CO2 during the condensation reaction.[3] This discovery was a cornerstone of our understanding of fatty acid synthesis and contributed to Lynen being awarded the Nobel Prize in Physiology or Medicine in 1964.[4]

1977: A Paradigm Shift - Malonyl-CoA as a Regulator of Fatty Acid Oxidation

For nearly two decades, Malonyl-CoA was primarily viewed as a biosynthetic precursor. However, a groundbreaking discovery in 1977 by McGarry and Foster revealed a second, equally critical role for this molecule.[5][6] Their research demonstrated that Malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[5][6] This seminal finding established Malonyl-CoA as a key reciprocal regulator, ensuring that fatty acid synthesis and oxidation do not occur simultaneously, thus preventing a futile cycle of synthesis and immediate degradation.

1990s - Present: Isoforms, Compartmentation, and Therapeutic Targeting

Further research has revealed additional layers of complexity. Two major isoforms of ACC were identified in mammals: ACC1, which is primarily cytosolic and involved in providing Malonyl-CoA for fatty acid synthesis, and ACC2, which is associated with the outer mitochondrial membrane and is thought to play a key role in regulating CPT1.[1][7] The distinct subcellular localization and tissue distribution of these isoforms underscore the sophisticated spatial regulation of fatty acid metabolism.[1] This deeper understanding has positioned Malonyl-CoA and its synthesizing enzymes as attractive targets for the development of drugs to treat metabolic diseases.

Quantitative Data Summary

The concentration of Malonyl-CoA and the kinetic properties of the enzymes that regulate its levels are critical determinants of metabolic flux. The following tables summarize key quantitative data from the literature.

Table 1: Malonyl-CoA Concentrations in Various Tissues and Conditions

| Tissue | Species | Condition | Malonyl-CoA Concentration (nmol/g wet weight or µmol/kg dry mass) | Citation(s) |

| Liver | Rat | Fed | ~1.9 ± 0.6 | [8] |

| Liver | Rat | 48h Starved | Decreased significantly | [9][10] |

| Liver | Rat | Refed after starvation | Increased significantly | [10] |

| Heart | Rat | - | ~1.3 ± 0.4 | [8] |

| Skeletal Muscle (red gastrocnemius) | Rat | Rest | 3.44 ± 0.54 (nmol/g dm) | [11] |

| Skeletal Muscle (red gastrocnemius) | Rat | Stimulated | 1.64 ± 0.23 (nmol/g dm) | [11] |

| Skeletal Muscle (vastus lateralis) | Human | Rest | 1.53 ± 0.18 (µmol/kg dm) | [11][12] |

| Skeletal Muscle (vastus lateralis) | Human | During submaximal exercise | No significant change | [11][13][14] |

| Skeletal Muscle (vastus lateralis) | Human | After 12-week training | 25-30% decrease | [15] |

Table 2: Kinetic Properties of Key Enzymes in Malonyl-CoA Metabolism

| Enzyme | Isoform | Species/Tissue | Substrate | Km | Inhibitor | IC50 / Ki | Citation(s) |

| Acetyl-CoA Carboxylase (ACC) | - | Rat Liver | Acetyl-CoA | 0.4 mM (basal), 4 µM (CoA-activated) | - | - | [16][17] |

| Carnitine Palmitoyltransferase I (CPT1) | CPT1A | Mouse Liver | - | - | Malonyl-CoA | 116 µM | [18] |

| Carnitine Palmitoyltransferase I (CPT1) | CPT1B | Mouse Muscle | - | - | Malonyl-CoA | 0.29 µM | [18] |

| Carnitine Palmitoyltransferase I (CPT1) | - | Rat Liver (fed) | - | - | Malonyl-CoA | Ki ~1.5 µM | [19] |

| Carnitine Palmitoyltransferase I (CPT1) | - | Rat Liver (18h starved) | - | - | Malonyl-CoA | Ki ~3.0 µM | [19] |

| Carnitine Palmitoyltransferase I (CPT1) | - | Rat Liver (42h starved) | - | - | Malonyl-CoA | Ki ~5.0 µM | [19] |

| Carnitine Palmitoyltransferase I (CPT1) | - | Isolated Mitochondria (25 µM Palmitoyl-CoA) | - | - | Malonyl-CoA | 0.034 µM | [20][21] |

| Carnitine Palmitoyltransferase I (CPT1) | - | Permeabilized Muscle Fibers (25 µM Palmitoyl-CoA) | - | - | Malonyl-CoA | 0.61 µM | [20][21] |

| Carnitine Palmitoyltransferase I (CPT1) | - | Isolated Mitochondria (150 µM Palmitoyl-CoA) | - | - | Malonyl-CoA | 0.49 µM | [20] |

| Carnitine Palmitoyltransferase I (CPT1) | - | Permeabilized Muscle Fibers (150 µM Palmitoyl-CoA) | - | - | Malonyl-CoA | 6.3 µM | [20] |

Key Signaling and Metabolic Pathways Involving Malonyl-CoA

The regulation of Malonyl-CoA levels is tightly controlled by a network of signaling pathways that respond to the cell's energy status and hormonal cues.

This diagram illustrates the central role of Acetyl-CoA Carboxylase (ACC) in producing Malonyl-CoA from Acetyl-CoA. Malonyl-CoA then acts as a precursor for fatty acid synthesis and as an inhibitor of CPT1, thereby blocking fatty acid oxidation. The activity of ACC is allosterically activated by citrate and regulated by hormonal signals such as insulin and glucagon, as well as the cellular energy sensor AMP-activated protein kinase (AMPK).

Experimental Protocols

The following sections provide detailed methodologies for key experiments that were instrumental in the discovery and characterization of Malonyl-CoA's metabolic functions.

Protocol 1: Quantification of Malonyl-CoA in Tissue Samples by HPLC-MS/MS

This method is based on the principles of high-performance liquid chromatography coupled with tandem mass spectrometry for sensitive and specific quantification.[8][22][23][24]

1. Tissue Extraction: a. Freeze-clamp the tissue in liquid nitrogen immediately upon collection to halt metabolic activity. b. Grind the frozen tissue to a fine powder under liquid nitrogen. c. Homogenize the powdered tissue in 10 volumes of ice-cold 10% (w/v) trichloroacetic acid (TCA) containing a known amount of a stable isotope-labeled internal standard (e.g., [13C3]Malonyl-CoA). d. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. e. Collect the supernatant containing the acid-soluble metabolites.

2. Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge with methanol followed by equilibration with 0.1% formic acid in water. b. Load the supernatant onto the conditioned SPE cartridge. c. Wash the cartridge with 0.1% formic acid in water to remove interfering substances. d. Elute the acyl-CoAs with methanol. e. Dry the eluate under a stream of nitrogen gas.

3. HPLC-MS/MS Analysis: a. Reconstitute the dried sample in a suitable mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid). b. Inject the sample onto a C18 reversed-phase HPLC column. c. Elute the acyl-CoAs using a gradient of increasing acetonitrile concentration in water, both containing 0.1% formic acid. d. Detect and quantify Malonyl-CoA and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for Malonyl-CoA and its internal standard should be used for quantification.

4. Data Analysis: a. Generate a standard curve by analyzing known amounts of Malonyl-CoA. b. Calculate the concentration of Malonyl-CoA in the tissue sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 2: Assay of Acetyl-CoA Carboxylase (ACC) Activity

This protocol describes a common method for measuring ACC activity based on the incorporation of radiolabeled bicarbonate into Malonyl-CoA.

1. Preparation of Enzyme Extract: a. Homogenize fresh or frozen tissue in a buffer containing protease and phosphatase inhibitors. b. Centrifuge the homogenate at a low speed to remove cellular debris. c. The resulting supernatant can be used as a crude enzyme extract, or ACC can be further purified using standard chromatographic techniques.

2. Reaction Mixture: a. Prepare a reaction mixture containing:

- Enzyme extract

- Acetyl-CoA

- ATP

- MgCl2

- Citrate (as an allosteric activator)

- Bovine Serum Albumin (BSA)

- A buffer to maintain pH (e.g., Tris-HCl, pH 7.5)

3. Initiation of Reaction: a. Pre-incubate the reaction mixture at 37°C for a few minutes to allow for temperature equilibration. b. Initiate the reaction by adding [14C]sodium bicarbonate.

4. Termination of Reaction and Quantification: a. After a defined incubation period (e.g., 5-10 minutes), stop the reaction by adding a strong acid (e.g., HCl). b. The acid will cause the unreacted [14C]bicarbonate to be released as 14CO2, while the [14C] incorporated into the acid-stable Malonyl-CoA will remain. c. Dry an aliquot of the reaction mixture to remove the volatile 14CO2. d. Resuspend the dried sample in a scintillation cocktail and measure the radioactivity using a scintillation counter. e. The amount of radioactivity incorporated is directly proportional to the ACC activity.

Protocol 3: Demonstration of Malonyl-CoA Inhibition of Carnitine Palmitoyltransferase I (CPT1)

This protocol outlines an experiment to measure the inhibitory effect of Malonyl-CoA on CPT1 activity in isolated mitochondria.

1. Isolation of Mitochondria: a. Homogenize fresh tissue (e.g., liver or skeletal muscle) in an ice-cold isolation buffer. b. Centrifuge the homogenate at a low speed to pellet nuclei and cell debris. c. Centrifuge the resulting supernatant at a higher speed to pellet the mitochondria. d. Wash the mitochondrial pellet by resuspension in isolation buffer and recentrifugation.

2. CPT1 Activity Assay: a. Resuspend the isolated mitochondria in an assay buffer. b. Prepare reaction tubes containing the mitochondrial suspension and varying concentrations of Malonyl-CoA (including a zero-Malonyl-CoA control). c. Pre-incubate the tubes at 37°C. d. Initiate the reaction by adding a mixture of [3H]carnitine and palmitoyl-CoA.

3. Measurement of Product Formation: a. After a defined incubation period, stop the reaction by adding a perchloric acid solution. b. The product, [3H]palmitoylcarnitine, is acid-soluble, while the unreacted [3H]carnitine can be separated by passing the mixture through a cation exchange column. c. Elute the [3H]palmitoylcarnitine from the column and measure its radioactivity using a scintillation counter.

4. Data Analysis: a. Calculate the CPT1 activity at each Malonyl-CoA concentration. b. Plot the CPT1 activity as a function of the Malonyl-CoA concentration to determine the IC50 value (the concentration of Malonyl-CoA that causes 50% inhibition of CPT1 activity).

Conclusion

The discovery of Malonyl-CoA and the elucidation of its dual functions as a building block for fatty acid synthesis and a potent regulator of fatty acid oxidation represent a landmark in our understanding of metabolic control. From its initial identification as an intermediate in lipogenesis to its current status as a key signaling molecule and therapeutic target, the story of Malonyl-CoA is a testament to the power of fundamental biochemical research. The experimental approaches detailed in this guide have been instrumental in this journey and continue to be relevant for researchers exploring the intricate web of metabolic regulation. As our knowledge of the nuances of Malonyl-CoA signaling in different tissues and disease states expands, so too will the opportunities to leverage this understanding for the development of novel therapies to combat metabolic disorders.

References

- 1. grantome.com [grantome.com]

- 2. mdpi.com [mdpi.com]

- 3. nobelprize.org [nobelprize.org]

- 4. Feodor Lynen: The great experimenter [mpg.de]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. Malonyl-CoA: the regulator of fatty acid synthesis and oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rat liver mitochondrial carnitine palmitoyltransferase-I, hepatic carnitine, and malonyl-CoA: effect of starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Malonyl-CoA content and fatty acid oxidation in rat muscle and liver in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human skeletal muscle malonyl-CoA at rest and during prolonged submaximal exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. paulogentil.com [paulogentil.com]

- 13. Skeletal muscle malonyl-CoA content at the onset of exercise at varying power outputs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Exercise training decreases the concentration of malonyl-CoA and increases the expression and activity of malonyl-CoA decarboxylase in human muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Importance of experimental conditions in evaluating the malonyl-CoA sensitivity of liver carnitine acyltransferase. Studies with fed and starved rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. portlandpress.com [portlandpress.com]

- 22. researchgate.net [researchgate.net]

- 23. tandfonline.com [tandfonline.com]

- 24. researchgate.net [researchgate.net]

Malonyl-CoA: A Pivotal Metabolic Signaling Molecule in Cellular Regulation and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Malonyl-Coenzyme A (Malonyl-CoA) has emerged as a critical signaling molecule, extending far beyond its classical role as a mere intermediate in fatty acid biosynthesis. It stands at the crossroads of cellular metabolism, acting as a key sensor and regulator of energy homeostasis. This technical guide provides a comprehensive overview of the core functions of Malonyl-CoA, with a particular focus on its synthesis, degradation, and its profound impact on key cellular processes. We delve into its allosteric regulation of carnitine palmitoyltransferase 1 (CPT1), a rate-limiting step in fatty acid oxidation, and explore its influence on intricate signaling networks, including the AMP-activated protein kinase (AMPK) and mechanistic target of rapamycin (mTOR) pathways. Furthermore, this guide will illuminate the burgeoning field of Malonyl-CoA's role in gene expression through histone malonylation. Detailed experimental protocols for the quantification of Malonyl-CoA and the assessment of its enzymatic targets are provided, alongside a compilation of key quantitative data to facilitate comparative analysis. This document aims to equip researchers, scientists, and drug development professionals with the essential knowledge and tools to investigate this multifaceted molecule and unlock its therapeutic potential.

Core Concepts: The Synthesis, Degradation, and Signaling Functions of Malonyl-CoA

Malonyl-CoA is a pivotal metabolic intermediate whose concentration is tightly regulated to reflect the energy status of the cell. Its primary roles include serving as a building block for fatty acid synthesis and as a potent signaling molecule that governs the switch between anabolic and catabolic processes.

Synthesis of Malonyl-CoA

The primary route of Malonyl-CoA synthesis is the carboxylation of Acetyl-CoA, a reaction catalyzed by the enzyme Acetyl-CoA Carboxylase (ACC) . This ATP-dependent process is a major regulatory checkpoint in lipid metabolism. There are two main isoforms of ACC in mammals:

-

ACC1: Primarily located in the cytosol of lipogenic tissues like the liver and adipose tissue, where the Malonyl-CoA produced is mainly channeled into de novo fatty acid synthesis.

-

ACC2: Associated with the outer mitochondrial membrane, where its product, Malonyl-CoA, is strategically positioned to regulate fatty acid oxidation.

The activity of ACC is intricately regulated by both allosteric mechanisms and covalent modification. Citrate , a key intermediate in the Krebs cycle, acts as an allosteric activator of ACC, signaling a state of energy surplus.[1] Conversely, long-chain fatty acyl-CoAs provide feedback inhibition. Covalent modification, primarily through phosphorylation by AMP-activated protein kinase (AMPK) , leads to the inhibition of ACC activity.[2] AMPK is activated during times of cellular energy depletion (high AMP/ATP ratio), thus ensuring that fatty acid synthesis is halted when energy is scarce.[3]

Degradation of Malonyl-CoA

The degradation of Malonyl-CoA to Acetyl-CoA and CO2 is catalyzed by Malonyl-CoA Decarboxylase (MCD) . This enzyme plays a crucial role in maintaining the cellular pool of Malonyl-CoA and is particularly important in tissues with high rates of fatty acid oxidation, such as the heart and skeletal muscle. The regulation of MCD is less well understood than that of ACC, but evidence suggests it can also be regulated by phosphorylation.[4][5][6] The coordinated regulation of ACC and MCD ensures a fine-tuned control over intracellular Malonyl-CoA levels.

Malonyl-CoA as a Key Signaling Molecule

The most well-characterized signaling function of Malonyl-CoA is its potent allosteric inhibition of Carnitine Palmitoyltransferase 1 (CPT1) .[7] CPT1 is located on the outer mitochondrial membrane and is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting CPT1, Malonyl-CoA effectively blocks fatty acid oxidation. This creates a reciprocal regulation: when Malonyl-CoA levels are high (indicating ample energy supply and active fatty acid synthesis), fatty acid breakdown is suppressed, preventing a futile cycle. Conversely, when Malonyl-CoA levels are low, CPT1 is active, allowing for the oxidation of fatty acids to generate ATP.

Quantitative Data Presentation

The following tables summarize key quantitative data related to Malonyl-CoA, providing a valuable resource for researchers in the field.

Table 1: Malonyl-CoA Concentration in Rat Tissues under Different Physiological Conditions

| Tissue | Condition | Malonyl-CoA Concentration (nmol/g wet weight) | Reference(s) |

| Liver | Fed | 1.9 ± 0.6 | [8] |

| 48h Starved | Low (not specified) | [9] | |

| Refed (1h) | Increased | [9] | |

| Refed (3h) | Increased | [9] | |

| Refed (12h) | Increased | [9] | |

| Refed (18h) | Increased | [9] | |

| Heart | Fed | 1.3 ± 0.4 | [8] |

| Ischemia (30 min) | Dramatically decreased | [10] | |

| Reperfusion | Low | [10] | |

| Skeletal Muscle | Fed | 0.7 ± 0.2 | [8] |

| 48h Starved | Low (not specified) | [9] | |

| Refed (1h) | 50-250% increase | [9] | |

| Refed (3h) | 50-250% increase | [9] | |

| Refed (12h) | 50-250% increase | [9] | |

| Refed (18h) | 50-250% increase | [9] | |

| Hypothalamus | Refed | ~5-fold higher than fasted | [11] |

| Fasted | Low | [11] |

Table 2: Inhibition of Carnitine Palmitoyltransferase 1 (CPT1) by Malonyl-CoA

| CPT1 Isoform | Tissue/System | IC50 (µM) | Ki (µM) | Reference(s) |

| CPT1A | Liver (Rat) | - | - | |

| CPT1A (mutant) | Yeast | 16.2 ± 4.1 | - | |

| CPT1B | Skeletal Muscle (Rat) | - | - | |

| CPT1B | Heart (Mouse) | 0.29 | - | [12] |

| CPT1 (general) | Neonatal Cardiac Myocytes | Not significantly different between normoxic and hypoxic | - | [13] |

| CPT1 | Isolated Mitochondria (25 µM Palmitoyl-CoA) | 0.034 | - | [14] |

| CPT1 | Permeabilized Muscle Fibers (25 µM Palmitoyl-CoA) | 0.61 | - | [14] |

| CPT1 | Isolated Mitochondria (150 µM Palmitoyl-CoA) | 0.49 | - | [14] |

| CPT1 | Permeabilized Muscle Fibers (150 µM Palmitoyl-CoA) | 6.30 | - | [14] |

Signaling Pathways and Experimental Workflows

Core Signaling Pathway of Malonyl-CoA Metabolism and Action

The intricate network controlling Malonyl-CoA homeostasis and its downstream effects is depicted below. This pathway highlights the central role of ACC and MCD, their regulation by AMPK, and the subsequent impact on fatty acid oxidation via CPT1.

Caption: Core regulatory network of Malonyl-CoA metabolism and its signaling to CPT1.

Experimental Workflow: Quantification of Malonyl-CoA in Tissues

This workflow outlines the key steps for the accurate measurement of Malonyl-CoA levels in biological samples using HPLC-MS/MS.

Caption: A streamlined workflow for the quantification of Malonyl-CoA from tissue samples.

Malonyl-CoA and Gene Expression: The Role of Histone Malonylation

Recent discoveries have implicated Malonyl-CoA in the epigenetic regulation of gene expression through the post-translational modification of histones.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Phosphorylation of Acetyl-CoA Carboxylase by AMPK Reduces Renal Fibrosis and Is Essential for the Anti-Fibrotic Effect of Metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatic Malonyl-CoA Synthesis Restrains Gluconeogenesis by Suppressing Fat Oxidation, Pyruvate Carboxylation, and Amino Acid Availability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Malonyl-CoA decarboxylase (MCD) is differentially regulated in subcellular compartments by 5'AMP-activated protein kinase (AMPK). Studies using H9c2 cells overexpressing MCD and AMPK by adenoviral gene transfer technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Malonyl CoA control of fatty acid oxidation in the ischemic heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Malonyl-CoA content and fatty acid oxidation in rat muscle and liver in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. pnas.org [pnas.org]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]

The Compartmentalization of Malonyl-CoA: An In-depth Technical Guide to Subcellular Pools and Their Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malonyl-CoA, a pivotal metabolite, extends its influence far beyond its canonical role in fatty acid synthesis. Its strategic compartmentalization into distinct subcellular pools within the cytosol, mitochondria, peroxisomes, and nucleus dictates its diverse functions, ranging from the regulation of fatty acid oxidation and protein acylation to its involvement in gene expression. Understanding the localization, regulation, and interplay of these malonyl-CoA pools is critical for elucidating cellular metabolic states and for the development of novel therapeutic strategies targeting metabolic diseases and cancer. This technical guide provides a comprehensive overview of the subcellular localization of malonyl-CoA, detailing the enzymatic machinery responsible for its synthesis and degradation in each compartment, the mechanisms of precursor transport, and current methodologies for the quantification of these distinct pools.

Subcellular Localization and Function of Malonyl-CoA Pools

Malonyl-CoA is not a freely diffusible molecule within the cell; its synthesis and utilization are tightly regulated within specific organelles, creating distinct metabolic pools with specialized functions.[1]

Cytosolic Pool

The most well-characterized pool of malonyl-CoA resides in the cytosol. This pool is primarily dedicated to de novo fatty acid synthesis.

-

Synthesis: Cytosolic malonyl-CoA is generated from acetyl-CoA through the action of Acetyl-CoA Carboxylase 1 (ACC1) .[1] The primary source of cytosolic acetyl-CoA is citrate, which is exported from the mitochondria and subsequently cleaved by ATP-citrate lyase.[2]

-

Function: It serves as the two-carbon donor for the fatty acid synthase (FAS) complex, leading to the synthesis of palmitate and other fatty acids.[3] Additionally, cytosolic malonyl-CoA acts as a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane. This inhibition prevents the entry of long-chain fatty acids into the mitochondria for β-oxidation, thus preventing a futile cycle of simultaneous fatty acid synthesis and degradation.[1]

-

Degradation: The cytosolic pool of malonyl-CoA can be decarboxylated back to acetyl-CoA by Malonyl-CoA Decarboxylase (MCD) , providing a mechanism for rapid turnover and regulation.[4]

Mitochondrial Pool

A distinct pool of malonyl-CoA exists within the mitochondrial matrix, where it plays roles independent of de novo fatty acid synthesis.

-

Synthesis: The mitochondrial pool of malonyl-CoA is generated through two primary pathways:

-

Acetyl-CoA Carboxylase 2 (ACC2): This isoform is localized to the outer mitochondrial membrane and is thought to channel malonyl-CoA to the mitochondrial intermembrane space or matrix.[3]

-

Malonyl-CoA Synthetase (ACSF3): Located in the mitochondrial matrix, ACSF3 catalyzes the ligation of malonate to Coenzyme A, providing an alternative pathway for malonyl-CoA synthesis, particularly for the detoxification of malonate.[3][5]

-

-

Function: Mitochondrial malonyl-CoA is a key substrate for mitochondrial fatty acid synthesis (mtFAS) , a pathway distinct from the cytosolic FAS system that produces octanoyl-ACP, a precursor for lipoic acid synthesis. It is also the donor for protein malonylation , a post-translational modification that can alter the function of mitochondrial proteins.[1]

-

Degradation: Similar to the cytosol, mitochondrial Malonyl-CoA Decarboxylase (MCD) regulates the levels of the mitochondrial malonyl-CoA pool.[4]

Peroxisomal Pool

Peroxisomes also contain a functional pool of malonyl-CoA, primarily involved in the metabolism of specific fatty acids.

-

Synthesis and Degradation: The precise mechanisms for the synthesis of a dedicated peroxisomal malonyl-CoA pool are less clear, but the presence of Malonyl-CoA Decarboxylase (MCD) in peroxisomes suggests a dynamic regulation of its levels.[4][6]

-

Function: Peroxisomal malonyl-CoA is implicated in the β-oxidation of very-long-chain fatty acids and branched-chain fatty acids.[6]

Nuclear Pool

The existence of a nuclear pool of malonyl-CoA highlights its role in nuclear processes, including epigenetic regulation.

-

Synthesis: The origin of nuclear malonyl-CoA is an area of active research. It is hypothesized to be synthesized locally or transported from the cytosol.

-

Function: Nuclear malonyl-CoA serves as a substrate for the malonylation of histones and other nuclear proteins , a post-translational modification that can influence chromatin structure and gene expression.[1]

Quantitative Analysis of Subcellular Malonyl-CoA Pools

Precise quantification of malonyl-CoA in different subcellular compartments is technically challenging but crucial for understanding its metabolic roles. While comprehensive data across various cell types and conditions remains an area of ongoing research, existing studies provide valuable insights.

Table 1: Reported Malonyl-CoA Concentrations in Tissues

| Tissue | Species | Malonyl-CoA Concentration (nmol/g wet weight) | Citation |

| Liver | Rat | 1.9 ± 0.6 | [7][8] |

| Heart | Rat | 1.3 ± 0.4 | [7][8] |

| Skeletal Muscle | Rat | 0.7 ± 0.2 | [7][8] |

| Heart | Mouse | 7.37 ± 1.31 (wild-type) | [9] |

| Heart | Mouse | 15.15 ± 1.63 (PPARα-/-) | [9] |

Note: These values represent total tissue concentrations and do not differentiate between subcellular pools. Further research is required to establish the precise concentrations of malonyl-CoA within each organelle.

Experimental Protocols

Subcellular Fractionation for Metabolite Analysis

This protocol outlines a general procedure for the simultaneous isolation of cytosolic, mitochondrial, and nuclear fractions from cultured mammalian cells, adapted for subsequent metabolomic analysis.[1][4][10][11][12]

Materials:

-

Cell Lysis Buffer (Hypotonic): 10 mM HEPES (pH 7.9), 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, protease and phosphatase inhibitors.

-

Cytosolic Extraction Buffer: Cell Lysis Buffer with 0.1% NP-40.

-

Mitochondria Isolation Buffer: 210 mM mannitol, 70 mM sucrose, 5 mM Tris-HCl (pH 7.5), 1 mM EDTA, protease and phosphatase inhibitors.

-

Nuclear Extraction Buffer: 20 mM HEPES (pH 7.9), 25% glycerol, 420 mM NaCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 0.5 mM DTT, protease and phosphatase inhibitors.

-

Dounce homogenizer with a tight-fitting pestle.

-

Microcentrifuge and ultracentrifuge.

Procedure:

-

Cell Harvesting: Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.

-

Cell Lysis: Resuspend the cell pellet in 5 volumes of ice-cold Cell Lysis Buffer. Incubate on ice for 15 minutes to allow cells to swell.

-

Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Perform 15-20 strokes with a tight-fitting pestle to disrupt the cell membrane. Monitor cell lysis under a microscope.

-

Isolation of Nuclei: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei. The supernatant contains the cytoplasm and mitochondria.

-

Cytosolic and Mitochondrial Fractionation:

-

Carefully collect the supernatant from step 4 and transfer it to a new tube.

-

Centrifuge the supernatant at 10,000 x g for 20 minutes at 4°C. The resulting pellet contains the mitochondria.

-

The supernatant from this step is the cytosolic fraction.

-

-

Purification of Nuclear Fraction:

-

Resuspend the nuclear pellet from step 4 in Cytosolic Extraction Buffer and incubate on ice for 5 minutes.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C. Discard the supernatant.

-

Resuspend the purified nuclear pellet in Nuclear Extraction Buffer.

-

-

Metabolite Extraction: Immediately quench metabolic activity and extract metabolites from each fraction using a cold solvent mixture (e.g., 80% methanol).

LC-MS/MS Quantification of Malonyl-CoA

This protocol provides a general workflow for the quantification of malonyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][13][14][15][16]

Materials:

-

LC-MS/MS system (e.g., Triple Quadrupole).

-

Reversed-phase C18 column.

-

Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., 5 mM DMBA in water).

-

Mobile Phase B: Acetonitrile.

-

Malonyl-CoA standard.

-

Internal Standard (e.g., ¹³C₃-malonyl-CoA).

Procedure:

-

Sample Preparation:

-

To the extracted metabolite samples from the subcellular fractions, add a known amount of the internal standard.

-

Centrifuge the samples to remove any precipitated protein.

-

Transfer the supernatant to autosampler vials.

-

-

LC Separation:

-

Inject the sample onto the C18 column.

-

Perform a gradient elution using Mobile Phase A and Mobile Phase B to separate malonyl-CoA from other metabolites.

-

-

MS/MS Detection:

-

Use electrospray ionization (ESI) in positive or negative ion mode.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transitions for malonyl-CoA and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of the malonyl-CoA standard.

-

Quantify the amount of malonyl-CoA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Signaling Pathways and Experimental Workflows

DOT Language Diagrams

Caption: Overview of Malonyl-CoA Metabolism in Different Subcellular Compartments.

Caption: Experimental Workflow for Subcellular Fractionation and Metabolite Analysis.

Conclusion

The compartmentalization of malonyl-CoA into distinct subcellular pools is a fundamental aspect of cellular metabolism, enabling the precise regulation of diverse and sometimes opposing metabolic pathways. The cytosolic pool is central to energy storage through fatty acid synthesis, while the mitochondrial pool is crucial for the synthesis of essential cofactors and the regulation of protein function. The emerging roles of peroxisomal and nuclear malonyl-CoA pools further highlight the complexity of its metabolic influence. Advances in subcellular fractionation techniques and sensitive analytical methods like LC-MS/MS are beginning to unravel the quantitative distribution and dynamics of these pools. A deeper understanding of the regulation and interplay of subcellular malonyl-CoA will be instrumental for the development of targeted therapies for a range of metabolic disorders, including obesity, diabetes, and cancer. Further research is imperative to fully elucidate the mechanisms of malonyl-CoA transport and the precise quantification of its concentration within each organelle under various physiological and pathological conditions.

References

- 1. assaygenie.com [assaygenie.com]

- 2. The Mitochondrial Citrate Carrier SLC25A1/CIC and the Fundamental Role of Citrate in Cancer, Inflammation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the malonyl-CoA synthetase ACSF3 in mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of the malonyl-CoA synthetase ACSF3 in mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A role for peroxisome proliferator-activated receptor alpha (PPARalpha ) in the control of cardiac malonyl-CoA levels: reduced fatty acid oxidation rates and increased glucose oxidation rates in the hearts of mice lacking PPARalpha are associated with higher concentrations of malonyl-CoA and reduced expression of malonyl-CoA decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. interchim.fr [interchim.fr]

- 11. Procedure for the isolation of mitochondria, cytosolic and nuclear material from a single piece of neurological tissue for high-throughput mass spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bitesizebio.com [bitesizebio.com]

- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Malonyl-CoA in the Regulation of Carnitine Palmitoyltransferase 1 (CPT1) Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malonyl-CoA, a critical intermediate in de novo fatty acid synthesis, plays a central role as a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1). This regulation serves as a crucial metabolic switch, preventing the simultaneous synthesis and oxidation of fatty acids. CPT1, located on the outer mitochondrial membrane, is the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for β-oxidation. The intricate interplay between Malonyl-CoA levels and CPT1 activity is a key determinant of cellular fuel selection and is implicated in various metabolic diseases, including obesity, type 2 diabetes, and cardiovascular conditions. This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative kinetics, and experimental methodologies related to the Malonyl-CoA-mediated regulation of CPT1, offering a valuable resource for researchers and drug development professionals in the field of metabolic diseases.

The Core Mechanism: Allosteric Inhibition of CPT1 by Malonyl-CoA

Malonyl-CoA exerts its regulatory effect on CPT1 through allosteric inhibition.[1] It binds to a site on the CPT1 enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's affinity for its substrate, long-chain acyl-CoAs.[1][2] This prevents the futile cycle of newly synthesized fatty acids being immediately transported into the mitochondria for oxidation. The synthesis of Malonyl-CoA from acetyl-CoA is catalyzed by acetyl-CoA carboxylase (ACC), while its degradation to acetyl-CoA and CO2 is carried out by malonyl-CoA decarboxylase (MCD).[3] The balance between ACC and MCD activity, therefore, dictates the intracellular concentration of Malonyl-CoA and, consequently, the rate of fatty acid oxidation.

There are two main isoforms of CPT1 with distinct tissue distribution and sensitivity to Malonyl-CoA inhibition:

-

CPT1A (liver isoform): Predominantly expressed in the liver and is less sensitive to Malonyl-CoA inhibition.[4]

-

CPT1B (muscle isoform): Found in skeletal muscle, heart, and adipose tissue, and exhibits a much higher sensitivity to Malonyl-CoA.[4]

This differential sensitivity is crucial for tissue-specific metabolic regulation.

Quantitative Data on Malonyl-CoA-CPT1 Interaction

The inhibitory potency of Malonyl-CoA on CPT1 is quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). These values vary depending on the CPT1 isoform, tissue type, and experimental conditions.

| Parameter | CPT1 Isoform | Tissue/System | Value | Reference |

| IC50 | CPT1A | Mouse (expressed in S. cerevisiae) | 116 µM | [4] |

| CPT1B | Mouse (expressed in S. cerevisiae) | 0.29 µM | [4] | |

| CPT1A | Rat Liver Mitochondria (fed) | ~2 µM | [5] | |

| CPT1B | Rat Heart Mitochondria | < 0.1 µM | [5] | |

| CPT1B | Permeabilized Muscle Fibers (25 µM Palmitoyl-CoA) | 0.61 µM | [6][7] | |

| CPT1B | Permeabilized Muscle Fibers (150 µM Palmitoyl-CoA) | 6.3 µM | [6][7] | |

| Ki | CPT1A | Rat Liver Mitochondria (fed) | Varies with nutritional state | [5] |

| CPT1B | Rat Heart Mitochondria | Significantly lower than CPT1A | [5] |

Table 1: Inhibitory Potency of Malonyl-CoA on CPT1 Isoforms

The intracellular concentration of Malonyl-CoA is tightly regulated and varies with the nutritional state of the organism.

| Tissue | Condition | Malonyl-CoA Concentration (nmol/g wet weight) | Reference |

| Rat Liver | Fed | 5.5 ± 0.3 | [8][9] |

| 48h Starved | 1.9 ± 0.2 | [8][9] | |

| Rat Skeletal Muscle (Gastrocnemius) | Fed (24h refeeding) | ~2.0 | [8][9] |

| 48h Starved | ~0.5 | [8][9] | |

| Rat Heart | - | 1.3 ± 0.4 | [10] |

Table 2: Tissue Concentrations of Malonyl-CoA

Signaling Pathways Regulating Malonyl-CoA Levels

The primary signaling pathway governing Malonyl-CoA synthesis is the AMP-activated protein kinase (AMPK) pathway. AMPK acts as a cellular energy sensor; when cellular AMP:ATP ratios are high (indicating low energy status), AMPK is activated.